molecular formula C10H14N2O4S B6635463 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

货号 B6635463
分子量: 258.30 g/mol
InChI 键: QFGREWREIFOXOL-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

作用机制

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells and other immune cells. By inhibiting BTK, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one blocks the activation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the production of inflammatory cytokines in immune cells. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development.

实验室实验的优点和局限性

One of the advantages of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has shown efficacy in preclinical models of various cancers and autoimmune diseases, indicating its potential as a broad-spectrum therapeutic agent. However, one limitation of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is its relatively low solubility in water, which may pose challenges for formulation and delivery in clinical settings.

未来方向

There are several future directions for research on 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. Firstly, further preclinical studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Secondly, clinical trials are needed to evaluate the safety and efficacy of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one in human patients with various cancers and autoimmune diseases. Thirdly, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. Finally, the development of novel formulations or delivery systems may improve the solubility and bioavailability of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one in clinical settings.
Conclusion:
In conclusion, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is a promising small molecule inhibitor that has shown efficacy in preclinical models of various cancers and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic properties make it an attractive candidate for further development. However, further research is needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials.

合成方法

The synthesis of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one involves the reaction of 4-chloro-3-nitropyridine with 2-(hydroxymethyl)pyrrolidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium sulfite to form 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. The overall yield of the synthesis is approximately 50%.

科学研究应用

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been extensively studied in preclinical models for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c13-7-8-2-1-5-12(8)17(15,16)10-6-11-4-3-9(10)14/h3-4,6,8,13H,1-2,5,7H2,(H,11,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGREWREIFOXOL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CNC=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CNC=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。